Cas no 1171005-95-0 (N-3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl-1-phenylmethanesulfonamide)

N-3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl-1-phenylmethanesulfonamide is a quinazoline-derived sulfonamide compound with potential applications in medicinal chemistry and drug development. Its structure features a methoxyphenyl and phenylmethanesulfonamide moiety, which may contribute to enhanced binding affinity and selectivity in biological targets. The 4-oxo-3,4-dihydroquinazolin core is known for its role in modulating enzyme activity, particularly in kinase inhibition. This compound’s well-defined molecular architecture offers opportunities for further derivatization, making it a valuable intermediate in the synthesis of pharmacologically active agents. Its stability and synthetic accessibility further underscore its utility in research settings focused on therapeutic discovery.
N-3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl-1-phenylmethanesulfonamide structure
1171005-95-0 structure
Product Name:N-3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl-1-phenylmethanesulfonamide
CAS No:1171005-95-0
MF:C23H21N3O4S
MW:435.495544195175
CID:6239335
PubChem ID:30371159
Update Time:2025-06-11

N-3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl-1-phenylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl-1-phenylmethanesulfonamide
    • 1171005-95-0
    • VU0646594-1
    • N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-1-phenylmethanesulfonamide
    • SR-01000923074-1
    • N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-phenylmethanesulfonamide
    • F5531-0236
    • N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-1-phenylmethanesulfonamide
    • SR-01000923074
    • AKOS024512695
    • Inchi: 1S/C23H21N3O4S/c1-16-24-22-13-8-18(25-31(28,29)15-17-6-4-3-5-7-17)14-21(22)23(27)26(16)19-9-11-20(30-2)12-10-19/h3-14,25H,15H2,1-2H3
    • InChI Key: FAGKVJBWOIHSNQ-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1)(NC1C=CC2=C(C=1)C(N(C1C=CC(=CC=1)OC)C(C)=N2)=O)(=O)=O

Computed Properties

  • Exact Mass: 435.12527733g/mol
  • Monoisotopic Mass: 435.12527733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 764
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 96.4Ų

N-3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl-1-phenylmethanesulfonamide Pricemore >>

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Additional information on N-3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl-1-phenylmethanesulfonamide

N-3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl-1-phenylmethanesulfonamide: A Comprehensive Overview of Its Properties and Applications

The compound N-3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl-1-phenylmethanesulfonamide (CAS No. 1171005-95-0) is a quinazoline derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a methoxyphenyl group and a sulfonamide moiety, makes it a subject of interest for scientists exploring novel therapeutic agents. This article delves into its molecular characteristics, synthesis pathways, and emerging applications, while addressing common queries and trends in the field.

One of the most searched questions in AI-driven drug discovery platforms is: "What are the bioactive properties of quinazoline derivatives?" This compound, with its 4-oxo-3,4-dihydroquinazolin core, exhibits promising interactions with enzymes and receptors, particularly in kinase inhibition studies. Researchers are investigating its role in modulating cellular pathways, which aligns with the growing demand for targeted therapies in oncology and inflammatory diseases.

The sulfonamide functional group in this molecule is a hotspot for structure-activity relationship (SAR) studies. Recent publications highlight its relevance in fragment-based drug design, a trending topic in computational chemistry. Users often search for "how to optimize sulfonamide-containing compounds for bioavailability," and this compound serves as an excellent case study due to its balanced lipophilicity and hydrogen-bonding capacity.

From a synthetic perspective, the CAS 1171005-95-0 compound is typically prepared via multi-step organic synthesis, involving Pd-catalyzed cross-coupling reactions to introduce the 4-methoxyphenyl group. This aligns with industry trends toward green chemistry, as evidenced by frequent searches for "sustainable methods for heterocycle synthesis." Analytical techniques like HPLC-MS and NMR are critical for characterizing its purity, a key concern for researchers validating high-throughput screening hits.

In medicinal chemistry forums, discussions often revolve around "scaffold hopping strategies for quinazoline optimization." The 2-methyl-4-oxo motif in this molecule offers versatility for derivatization, making it valuable for library synthesis in drug discovery. Its phenylmethanesulfonamide tail also provides opportunities for prodrug development, addressing frequent queries about "improving drug-like properties of lead compounds."

Beyond pharmaceuticals, this compound has drawn attention in material science for its potential in organic electronics. The conjugated system of the dihydroquinazolin core interacts with light in ways that interest researchers developing OLED materials, a topic gaining traction in nanotechnology searches. This dual applicability underscores its interdisciplinary importance.

Regulatory and safety profiles are another frequent search focus. While not classified as hazardous, proper handling of CAS 1171005-95-0 requires standard laboratory precautions. Documentation about its stability under various pH conditions and solubility profiles are commonly requested in patent applications and preclinical studies.

In conclusion, N-3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl-1-phenylmethanesulfonamide represents a versatile scaffold bridging drug discovery and advanced materials. Its continued study addresses pressing questions in rational drug design and functional material development, making it a compound of enduring scientific relevance.

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